molecular formula C8H13ClN4O B13629545 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13629545
M. Wt: 216.67 g/mol
InChI Key: UVGYBDLZEAKGQT-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethyl-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro substituent can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Hydroxy or alkoxy derivatives of the compound.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-carbamoylacetamide
  • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide

Uniqueness

Compared to similar compounds, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₁₃ClN₄O
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 1339830-41-9

Antidiabetic Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
Acarbose72.58 ± 0.68115.6 ± 0.574
Pyz-175.62 ± 0.56119.3 ± 0.75
Pyz-295.85 ± 0.92120.2 ± 0.68

These results indicate that the synthesized pyrazole derivatives possess comparable activity to established antidiabetic agents, suggesting their potential for further development in diabetes management .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have also been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that these compounds exhibit considerable antioxidant activity, which may contribute to their therapeutic effects in managing oxidative stress-related diseases .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly targeting the PCTAIRE family of kinases associated with various cancers. Studies showed that modifications to the pyrazole scaffold could enhance selectivity and potency against specific kinases, with some derivatives achieving EC₅₀ values as low as 33 nM for CDK16 inhibition .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Modifications at various positions on the pyrazole ring can significantly influence their inhibitory effects on enzymes and receptors.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the activity against certain targets.
  • Chain Length : Variations in alkyl chain lengths (e.g., ethyl vs. propyl) impact solubility and bioavailability.
  • Linker Variations : Different linkers connecting the pyrazole moiety to other functional groups can alter binding affinities to target proteins.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole-based compounds for their biological activities:

  • Antidiabetic Agents : A study reported that specific pyrazole derivatives showed promising results in inhibiting carbohydrate-hydrolyzing enzymes, indicating potential use in diabetes treatment .
  • Cancer Therapeutics : Research into kinase inhibitors revealed that certain modifications led to selective inhibition of cancer-related kinases, suggesting avenues for targeted cancer therapies .
  • Antiviral Activity : Some pyrazole derivatives demonstrated effectiveness against viral infections, specifically targeting viral replication processes .

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C8H13ClN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11)

InChI Key

UVGYBDLZEAKGQT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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